molecular formula C16H22N2O5S B3255031 Z-Met-ala-OH CAS No. 24787-85-7

Z-Met-ala-OH

Cat. No.: B3255031
CAS No.: 24787-85-7
M. Wt: 354.4 g/mol
InChI Key: WNPCADDTHHEWIB-AAEUAGOBSA-N
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Description

Z-Met-ala-OH, also known as Z-L-methionyl-L-alanine, is a dipeptide compound commonly used in biochemical research. It consists of the amino acids methionine and alanine, linked by a peptide bond. This compound is often utilized in the synthesis of peptides and proteins, serving as a substrate or reagent in various biochemical applications .

Safety and Hazards

Safety data sheets indicate that exposure to “Z-Met-ala-OH” should be avoided. In case of contact, it is advised to wash off with soap and plenty of water. If inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . It is also recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Future Directions

While specific future directions for “Z-Met-ala-OH” are not explicitly mentioned in the available resources, peptides and their derivatives are a topic of ongoing research. They have potential applications in various fields, including medicine and materials science .

Chemical Reactions Analysis

Types of Reactions

Z-Met-ala-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction . Substitution reactions often require specific catalysts or enzymes to facilitate the process .

Major Products Formed

The major products formed from these reactions include methionine sulfoxide, methionine sulfone, and various substituted derivatives of this compound .

Comparison with Similar Compounds

Similar Compounds

    Z-L-methionyl-L-phenylalanine (Z-Met-Phe-OH): Similar in structure but contains phenylalanine instead of alanine.

    Z-L-methionyl-L-valine (Z-Met-Val-OH): Contains valine instead of alanine.

    Z-L-methionyl-L-leucine (Z-Met-Leu-OH): Contains leucine instead of alanine.

Uniqueness

Z-Met-ala-OH is unique due to its specific combination of methionine and alanine, which imparts distinct chemical and biochemical properties. The presence of methionine makes it particularly useful in studies involving oxidation and reduction reactions, while alanine provides stability and simplicity in peptide synthesis .

Properties

IUPAC Name

(2S)-2-[[(2S)-4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5S/c1-11(15(20)21)17-14(19)13(8-9-24-2)18-16(22)23-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,17,19)(H,18,22)(H,20,21)/t11-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPCADDTHHEWIB-AAEUAGOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(CCSC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CCSC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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